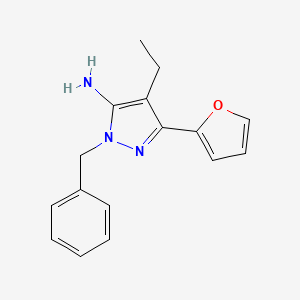
1-benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Benzyl-4-ethyl-3-(2-furyl)-1H-pyrazol-5-amine (C16H17N3O) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and a furan moiety. Its molecular weight is approximately 267.33 g/mol, and it is primarily studied for its anticancer properties, among other biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring that is substituted with a furan group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to pyrazoles exhibit significant anticancer properties. For instance, research on similar pyrazole derivatives has shown submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) . These compounds were found to inhibit mTORC1 activity and enhance autophagy, suggesting a novel mechanism of action for anticancer therapies.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MIA PaCa-2 | < 0.5 | Inhibition of mTORC1, autophagy modulation |
| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | < 0.5 | Autophagy modulation, mTORC1 inhibition |
Antimicrobial Activity
The pyrazole scaffold has also been explored for its antimicrobial properties. Compounds based on the pyrazole structure have demonstrated moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . These findings suggest that the incorporation of furan and benzyl groups may enhance the antimicrobial efficacy of pyrazole derivatives.
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Pyrazole Derivative | Staphylococcus aureus | 250 | Bacteriostatic |
| Pyrazole Derivative | Candida albicans | 250 | Fungistatic |
Other Biological Activities
Beyond anticancer and antimicrobial effects, pyrazole derivatives have been investigated for their role as enzyme inhibitors. For example, certain pyrazoles exhibit inhibitory activity against sEH (soluble epoxide hydrolase), which plays a critical role in inflammation and pain pathways . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several case studies have highlighted the biological relevance of pyrazole derivatives:
- Inhibition of mTORC1 : A study demonstrated that specific pyrazole derivatives could significantly reduce mTORC1 activity in cancer cells, leading to increased autophagic flux and reduced cell proliferation .
- Antimicrobial Efficacy : In vitro studies showed that certain pyrazoles could inhibit the growth of pathogenic bacteria and fungi at concentrations as low as 250 µg/mL, indicating their potential as broad-spectrum antimicrobial agents .
Propiedades
IUPAC Name |
2-benzyl-4-ethyl-5-(furan-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-13-15(14-9-6-10-20-14)18-19(16(13)17)11-12-7-4-3-5-8-12/h3-10H,2,11,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLLKZHXBYOOAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC=CO2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













